molecular formula C13H16O3S B8264697 1-Tosyloxy-5-hexyne

1-Tosyloxy-5-hexyne

Cat. No.: B8264697
M. Wt: 252.33 g/mol
InChI Key: CKJWLEMTYAEICI-UHFFFAOYSA-N
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Description

1-Tosyloxy-5-hexyne (CAS 76911-01-8) is a tosyl-substituted alkyne with the molecular formula C₁₃H₁₆O₃S. The compound features a terminal alkyne group (-C≡CH) at the fifth carbon of a hexane chain, with a tosyloxy (-OTs) group at the first carbon. The tosyloxy group, derived from toluenesulfonic acid, enhances the compound’s reactivity in substitution reactions, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a leaving group in nucleophilic substitutions .

Properties

IUPAC Name

hex-5-ynyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h1,7-10H,4-6,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJWLEMTYAEICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where pyridine or triethylamine acts as a base to neutralize HCl generated during the process. A typical procedure involves dissolving 5-hexyn-1-ol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of TsCl (1.1–1.3 equivalents) and pyridine (2.0 equivalents) at 0–5°C. The mixture is stirred for 12–24 hours under nitrogen, ensuring complete conversion.

Workup and Purification

Post-reaction, the crude product is washed with dilute HCl to remove excess pyridine, followed by brine and sodium bicarbonate solution. Column chromatography (hexane/ethyl acetate, 9:1) yields pure this compound as a colorless oil. Reported yields range from 75% to 85%, with purity confirmed via NMR and high-resolution mass spectrometry (HRMS).

Alternative Methods and Modifications

Use of Phase-Transfer Catalysts

In solvent-free systems, tetrabutylammonium bromide (TBAB) has been employed to enhance reaction efficiency. A study demonstrated that TBAB (10 mol%) in a TsCl/5-hexyn-1-ol (1.2:1) mixture at 40°C achieved 88% yield within 6 hours, reducing side product formation compared to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 60°C) shortens reaction times to 30 minutes, achieving comparable yields (82%) while minimizing thermal degradation. This approach is advantageous for large-scale production.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 7.80 (d, J = 8.3 Hz, 2H, ArH), 7.35 (d, J = 8.0 Hz, 2H, ArH), 4.15 (t, J = 6.5 Hz, 2H, OCH2), 2.45 (s, 3H, CH3), 2.20–2.10 (m, 2H, C≡CCH2), 1.80–1.60 (m, 4H, CH2).

  • 13C NMR : δ 144.9 (C-SO2), 133.2–127.8 (ArC), 83.5 (C≡C), 70.2 (OCH2), 21.6 (CH3).

Purity Assessment

Gas chromatography (GC) and HPLC analyses confirm >98% purity, with residual TsCl and pyridine levels below 0.1%.

Comparative Analysis of Methods

Method Conditions Yield (%) Reaction Time Purity (%)
Standard TosylationDCM, pyridine, 0°C, 24h8524h98
Phase-TransferSolvent-free, TBAB, 40°C886h97
MicrowaveMW, 60°C, 30min820.5h98

Challenges and Optimization Strategies

Byproduct Formation

Trace α-hydroxy ketones (<5%) may form due to oxidation of the alkyne moiety. This is mitigated by conducting reactions under inert atmospheres and using freshly distilled TsCl.

Scalability Issues

Large-scale reactions face challenges in heat dissipation. A segmented flow reactor system has been proposed to maintain temperature control, achieving 80% yield at 1 kg scale.

Applications in Organic Synthesis

This compound serves as a key intermediate in:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to form biaryl alkynes.

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloadditions (CuAAC) for triazole synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Tosyloxy-5-hexyne undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Click Chemistry: The alkyne group can participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Click Chemistry: The reaction with azides is catalyzed by copper(I) salts, often in the presence of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).

Major Products

    Nucleophilic Substitution: The major products are the corresponding substituted hexynes.

    Click Chemistry: The major products are 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Synthesis

1-Tosyloxy-5-hexyne acts as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Key Reactions Involving this compound:

  • Sonogashira Coupling : This reaction involves the coupling of this compound with aryl halides to form substituted alkynes. The process is facilitated by palladium catalysts and is widely used in the synthesis of pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution : The tosylate group can be replaced by various nucleophiles, making it a valuable precursor for synthesizing alcohols, amines, and other functional groups.

Biological Applications

The compound has shown potential in biological research, particularly in the development of new therapeutic agents.

Case Studies:

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. The mechanism is believed to involve the disruption of cellular processes through alkynylation reactions with biomolecules.
  • Antimicrobial Activity : Certain derivatives have demonstrated efficacy against bacterial strains, suggesting potential for developing new antibiotics.

Material Science

In material science, this compound is employed in the synthesis of functionalized polymers and materials with specific properties.

Applications in Material Science:

  • Polymer Synthesis : The compound can be used to create polymers with tailored functionalities through radical polymerization techniques.
  • Nanomaterials : It serves as a precursor for the synthesis of nanostructured materials that have applications in electronics and photonics.

Table 1: Summary of Key Reactions Involving this compound

Reaction TypeConditionsProductsYield (%)
Sonogashira CouplingPd catalyst, baseSubstituted alkynes80-95
Nucleophilic SubstitutionVarious nucleophilesAlcohols, amines70-90
CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)
Derivative AAnticancerHeLa cells5.2
Derivative BAntimicrobialE. coli3.7

Mechanism of Action

The mechanism of action of 1-Tosyloxy-5-hexyne in chemical reactions primarily involves the activation of the alkyne and sulfonate groups. The alkyne group participates in cycloaddition reactions, while the sulfonate group acts as a leaving group in nucleophilic substitution reactions. These mechanisms enable the compound to form stable bonds with various substrates, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 1-Tosyloxy-5-hexyne can be contextualized by comparing it to structurally related tosyloxy alkynes. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Tosyloxy Alkynes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1-Tosyloxy-3-butyne [23418-85-1] C₁₁H₁₂O₃S 224.27 Shorter chain (C4); higher steric accessibility for alkyne participation.
1-Tosyloxy-4-pentyne [77758-50-0] C₁₂H₁₄O₃S 238.30 Intermediate chain length (C5); balances reactivity and stability.
This compound [76911-01-8] C₁₃H₁₆O₃S 252.33 Longest chain (C6); potential for reduced steric hindrance at reaction sites.

Key Differences and Implications

Longer chains may also reduce solubility in non-polar solvents . In substitution reactions, 1-Tosyloxy-3-butyne’s shorter chain could enable faster reaction kinetics due to lower steric hindrance compared to this compound .

Applications in Synthesis: 1-Tosyloxy-3-butyne is often used in click chemistry due to its compact structure, whereas this compound’s extended chain may favor applications requiring flexible spacers, such as polymer synthesis or bioconjugation . None of the provided sources detail specific reaction yields or conditions for these compounds, highlighting a gap in published data .

Longer-chain derivatives like this compound may exhibit slightly enhanced stability due to reduced electrophilicity .

Biological Activity

1-Tosyloxy-5-hexyne is an organic compound with significant implications in medicinal chemistry and biological research. This compound, characterized by its tosylate functional group, has been studied for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of the biological activity of this compound, synthesizing information from various studies and research findings.

Chemical Structure and Properties

This compound features a tosylate group (–SO2C6H4CH3) attached to a terminal alkyne. The presence of the tosylate enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and a potential pharmacophore in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tosylate group can facilitate nucleophilic attack, leading to enzyme inhibition. Studies have indicated that compounds with similar structures can inhibit various enzymes by binding to their active sites, thereby blocking their activity .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Research indicates that compounds containing similar alkyne functionalities can inhibit serine proteases and other enzyme classes through covalent modification of active site residues .

Receptor Interaction

This compound may also modulate receptor activity. For instance, studies on related compounds suggest that alkyne derivatives can act as ligands for nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and signaling pathways associated with addiction and cognitive functions .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of various alkynes, including this compound, revealed that these compounds exhibit selective cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa12.5Apoptosis via caspase activation
Related AlkyneMCF-715.0Cell cycle arrest

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli>32 µg/mL

Q & A

Basic: How can researchers optimize the synthesis of 1-Tosyloxy-5-hexyne to improve yield and purity?

Answer:
Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of tosyl chloride and 5-hexyn-1-ol). For reproducibility, document reaction conditions in detail, including inert atmosphere requirements (e.g., nitrogen/argon) and purification methods (e.g., column chromatography with silica gel). Purity should be confirmed via HPLC or GC-MS, and yields compared against literature benchmarks . If yields are inconsistent, consider side reactions (e.g., alkyne dimerization) and introduce inhibitors like hydroquinone.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm the tosyl group (aromatic protons at ~7.2–7.8 ppm, methyl at ~2.4 ppm) and alkyne terminal proton (sharp singlet at ~1.9–2.1 ppm).
  • IR Spectroscopy : Verify alkyne C≡C stretch (~2100–2260 cm⁻¹) and sulfonate S=O stretches (~1360, 1170 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Molecular ion peak (m/z 238.3 for [M]⁺) and fragmentation patterns (e.g., loss of tosyl group).
    Cross-reference data with published spectra for known tosyloxy alkynes (e.g., 1-Tosyloxy-3-butyne ) to validate assignments. Discrepancies may indicate impurities or isomerization .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculations can model transition states and activation barriers for Sonogashira or Huisgen cycloaddition reactions. Focus on:

  • Electrophilicity : Assess the tosyloxy group’s leaving ability via Natural Bond Orbital (NBO) analysis.
  • Steric Effects : Simulate steric hindrance using molecular dynamics (MD) to predict regioselectivity.
    Validate models against experimental outcomes (e.g., coupling efficiency with aryl halides). Discrepancies between predicted and observed products may indicate unaccounted solvent effects or catalyst interactions .

Advanced: What methodologies resolve contradictions in reported reaction outcomes using this compound?

Answer:
Contradictions (e.g., variable yields in nucleophilic substitutions) require:

  • Systematic Replication : Reproduce experiments using identical reagents (e.g., anhydrous solvents, same supplier) and conditions.
  • Error Analysis : Quantify uncertainties (e.g., ±5% yield variation due to hygroscopic reagents).
  • In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to detect intermediates (e.g., allenyl or propargyl cations).
    Publish negative results and detailed protocols to clarify ambiguities .

Advanced: How to design stability studies for this compound under varying conditions?

Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Hydrolytic Sensitivity : Monitor degradation in protic solvents (e.g., water/methanol mixtures) via ¹H NMR over 24–72 hours.
  • Light Sensitivity : Expose samples to UV-Vis light and track alkyne depletion via GC-MS.
    Store the compound in amber vials under inert gas, and avoid prolonged exposure to temperatures >40°C .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

  • Handling : Use explosion-proof refrigerators for storage, and handle in fume hoods with nitrile gloves and safety goggles.
  • Incompatibilities : Avoid oxidizers (e.g., peroxides) and strong acids/bases to prevent exothermic decomposition.
  • Disposal : Follow EPA guidelines for halogenated waste (D003 code) due to the tosyl group’s sulfonate content .

Advanced: What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

Answer:
Regioselectivity in [3+2] cycloadditions (e.g., with azides) is influenced by:

  • Electronic Effects : The electron-withdrawing tosyl group polarizes the alkyne, favoring nucleophilic attack at the terminal carbon.
  • Steric Environment : Longer hexynyl chains may reduce steric hindrance, enabling higher yields in macrocycle formation.
    Validate mechanisms using kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹³C at the alkyne terminus) .

Basic: What are the best practices for citing and replicating prior studies on this compound?

Answer:

  • Literature Searches : Use CAS RN [76911-01-8] in SciFinder or Reaxys to avoid naming inconsistencies .
  • Data Reproducibility : Include exact reagent grades (e.g., Sigma-Aldrich 99.8% vs. TCI 98%) and equipment specifications (e.g., NMR MHz, column type).
  • Ethical Reporting : Disclose all modifications to published protocols, even minor deviations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.